molecular formula C11H14O2 B095670 4-Isobutoxybenzaldehyde CAS No. 18962-07-7

4-Isobutoxybenzaldehyde

Cat. No. B095670
CAS RN: 18962-07-7
M. Wt: 178.23 g/mol
InChI Key: PWASYRSZCSTUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxybenzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the properties and potential synthesis routes for 4-isobutoxybenzaldehyde. For instance, the synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde and 4-isobutylbenzaldehyde are reported, which are structurally similar to 4-isobutoxybenzaldehyde and could suggest analogous synthetic methods[“][“].

Synthesis Analysis

The synthesis of related compounds such as tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde involves a four-step process starting from 2-tert-butyl-p-cresol with an overall yield of 45%. The HBr-DMSO system is used as an effective oxidant in this synthesis[“]. Another synthesis route for 4-isobutylbenzaldehyde, a precursor for the fragrance Silvial®, involves three different approaches, including starting from 4-isobutylbenzoic acid and a Suzuki-Miyaura cross-coupling reaction[“]. These methods could potentially be adapted for the synthesis of 4-isobutoxybenzaldehyde.

Molecular Structure Analysis

While the molecular structure of 4-isobutoxybenzaldehyde is not directly analyzed in the papers, the structural analysis of a novel binary organic complex involving 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde is reported. The study includes crystal growth and XRD studies to identify the crystal structure and atomic packing[“]. This suggests that similar analytical techniques could be used to study the molecular structure of 4-isobutoxybenzaldehyde.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-isobutoxybenzaldehyde. However, the synthesis of related compounds and their intermediates suggests that 4-isobutoxybenzaldehyde could undergo similar reactions, such as oxidation or coupling reactions, as part of its synthesis or further chemical transformations[“][“].

Physical and Chemical Properties Analysis

The solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents are thoroughly studied, providing data on solubility, thermodynamic models, and solution properties[“]. Although this study is not on 4-isobutoxybenzaldehyde, the solubility behavior of structurally similar compounds like 4-hydroxybenzaldehyde could offer insights into the physical and chemical properties of 4-isobutoxybenzaldehyde, such as its solubility trends and thermodynamic properties in different solvents.

Scientific research applications

  • Electrocatalytic Activity for NADH Oxidation: Dihydroxybenzaldehyde (DHB) isomers, closely related to 4-Isobutoxybenzaldehyde, show promise in electrocatalysis. Electrodes modified with films derived from certain DHB isomers exhibit catalytic activity in the electrooxidation of NADH, suggesting potential applications in biosensor design (Pariente et al., 1996).

  • Solubility in Organic Solvents: The solubility of 4-hydroxybenzaldehyde in various organic solvents has been extensively studied. Understanding its solubility is vital for its application in chemical synthesis and purification processes (Wang et al., 2017).

  • Chemical Synthesis of Isovanillin: Isovanillin, a derivative of 4-hydroxybenzaldehyde, is important in the food and pharmaceutical industries. The synthesis and applications of isovanillin, including its use as a medical intermediate, have been explored, indicating the broader applicability of its parent compound, 4-Isobutoxybenzaldehyde (Huang, 2015).

  • Chromatographic Analyses: Chlorinated 4-hydroxybenzaldehydes, structurally related to 4-Isobutoxybenzaldehyde, have been studied for their separation characteristics using gas-liquid chromatography, which is essential for analytical and synthetic chemistry applications (Korhonen & Knuutinen, 1984).

  • Linkers in Solid Phase Organic Synthesis: Benzaldehyde derivatives, including 4-hydroxybenzaldehyde, have been utilized as linkers in solid phase organic synthesis. This application is crucial for the development of novel pharmaceuticals and complex organic molecules (Swayze, 1997).

  • Molecular Docking and Tyrosinase Inhibition: Studies on 4-methoxybenzaldehyde, a compound similar to 4-Isobutoxybenzaldehyde, reveal its potential in inhibiting Tyrosinase, an enzyme involved in melanin production. This has implications in food industry and dermatological applications (Ghalla et al., 2018).

  • Spectrophotometry and Atomic Absorption Spectrometry: 3,4-Dihydroxybenzaldehyde, a related compound, has been used in the analysis of sulphide/fluoride/phosphate mixtures, demonstrating its potential in environmental monitoring and analytical chemistry (Kavlentis, 1988).

  • Thermophysical Properties Measurement: The study of thermophysical properties of various benzaldehyde derivatives, including 4-tert-butylbenzaldehyde, is important for their application in the manufacturing of fragrances and agricultural chemicals (Kosuru et al., 2019).

  • Anti-Tumor Applications: 4-Hydroxybenzaldehyde has been developed as an anti-tumor agent, showing effectiveness in treating cancers such as lymphomas and leukemias (Journal of Oncology Research, 2018).

  • Wound Healing in Keratinocytes: 4-Hydroxybenzaldehyde has been found to significantly promote wound healing and re-epithelialization in mouse skin models, indicating its potential as a therapeutic agent in dermatology (Kang et al., 2017).

properties

IUPAC Name

4-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWASYRSZCSTUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290416
Record name 4-isobutoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxybenzaldehyde

CAS RN

18962-07-7
Record name 4-(2-Methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18962-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 68517
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18962-07-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-isobutoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18962-07-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1000 mL, 1 neck, round-bottomed flask equipped with a magnetic stirrer and reflux condenser is charged with 4-hydroxybenzaldehyde (33.18 g, 0.272 mol), 100 ml of ethanol, and a solution of potassium hydroxide (20.42 g, 0.309 mol) in 100 mL of ethanol. The reaction mixture is heated with stirring for one-half hour. Next 1-iodo-2-methylpropane (100 g, 0.543 mol) is added and the mixture refluxed for 12 hours. After cooling, the solvents are removed by rotary evaporation to yield a brown solid which is added to a separatory funnel containing 500 mL ether and 500 mL of 5% aqueous sodium carbonate. The layers are separated and the aqueous phase is washed with ether (2×500 mL). The combined ether layers are washed with pH 12 sodium hydroxide solution (5×200 mL) until the washes are colorless. The organic solution is then washed with brine (100 mL) and dried over magnesium sulfate. After filtration and removal of the solvents by rotary evaporation, a viscous yellow liquid is obtained. This material is purified by Kugel-Rohr distillation to give 22.3 g (0.125 mol, 46%) of a colorless liquid.
Quantity
33.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.42 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
46%

Synthesis routes and methods II

Procedure details

The compound was synthesized as in Example 24.1, using 4-hydroxybenzaldehyde (200 mg, 1.64 mmol) and isobutyl bromide (449 mg, 1.97 mmol) in place of 1-chloro-3,3-dimethylbutane (no sodium iodide was used) to give 4-isobutoxybenzaldehyde (294 mg, quant. crude) as a yellow oil that was used without further purification or characterization.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
449 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Isobutoxybenzaldehyde
Reactant of Route 3
4-Isobutoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Isobutoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Isobutoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Isobutoxybenzaldehyde

Citations

For This Compound
99
Citations
X Tang, DC Wang - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
… Commercially available p-hydroxybenzaldehyde (1.22 g, 10 mmol), and 1-bromo-2-methylpropane (2.72 g, 10 mmol) were dissoved in 40 mL N,N-dimethylformamide at 85 C, and then stirring …
Number of citations: 2 www.degruyter.com
HL Yale, K Losee, J Martins, M Holsing… - Journal of the …, 1953 - ACS Publications
An extensive program has been underway in these laboratories for about five years on the synthesis of a variety ofcompounds for evaluation as antituberculous agents. 3 At this time we …
Number of citations: 345 pubs.acs.org
D Zeng, AP Xing - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
… Crystal structure of 4-isobutoxybenzaldehyde oxime, C 11 H 15 NO 2 …
Number of citations: 2 www.degruyter.com
Y Sun, SX Wang, GG Hou - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
C 53 H 38 Cl 2 F 6 N 6 O 14 S 2 , triclinic, P1̄ (no. 2), a = 12.1975(6) Å, b = 13.9973(7) Å, c = 16.3818(10) Å, α = 69.365(5), β = 76.620(5), γ = 77.292(4), V = 2516.8(3) Å 3 , Z = 2, R gt (F…
Number of citations: 9 www.degruyter.com
SL Tan, ERT Tiekink - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
C 20 H 14 F 4 I 2 N 4 O 2 , triclinic, P1̄ (no. 2), a = 5.0726(1) Å, b = 10.9432(2) Å, c = 19.8090(3) Å, α = 104.475(2), β = 90.427(2), γ = 92.908(2), V = 1063.10(3) Å 3 , Z = 2, R gt (F) = …
Number of citations: 2 www.degruyter.com
SL Tan, ERT Tiekink - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
[C 6 H 16 N 2 ][C 14 H 8 O 4 S 2 ]⋅C 3 H 7 NO⋅H 2 O, triclinic, P1̄ (no. 2), a = 7.86120(10) Å, b = 12.2464(2) Å, c = 14.1615(2) Å, α = 111.293(1), β = 105.767(2), γ = 93.690(1), V = …
Number of citations: 2 www.degruyter.com
SL Tan, ERT Tiekink - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
C 18 H 26 N 4 O 8 , triclinic, P1̄ (no. 2), a = 4.7975(2) Å, b = 9.8725(3) Å, c = 11.0244(3) Å, α = 85.312(3), β = 79.872(3), γ = 87.600(3), V = 512.09(3) Å 3 , Z = 1, R gt (F) = 0.0381, wR …
Number of citations: 2 www.degruyter.com
LH Al-Wahaibi, NH Al-Shaalan… - … New Crystal Structures, 2019 - degruyter.com
C 30 H 33 F 6 N 3 S, triclinic, P1̄ (no. 2), a = 9.3012(5) Å, b = 10.2734(5) Å, c = 15.1850(8) Å, α = 81.982(2), β = 78.696(2), γ = 83.882(2), V = 1404.25(13) Å 3 , Z = 2, R gt (F) = 0.0779, …
Number of citations: 2 www.degruyter.com
C Wu, Q Zhou, D Song, H Li, C Bao… - Journal of Chemical …, 2019 - journals.sagepub.com
A practical synthetic route to pimavanserin tartrate, in which the target compound was obtained with 99.84% purity and in 46% total yield via a 5-step synthesis starting from 4-…
Number of citations: 2 journals.sagepub.com
D Xu, C Zheng, S Pu - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
C 41 H 26 F 6 N 2 S 2 , triclinic, P1̄ (no. 2), a = 11.7525(12) Å, b = 12.2430(12) Å, c = 13.4210(13) Å, α = 84.914(1), β = 66.860(1), γ = 82.543(1), V = 1759.2(3) Å 3 , Z = 2, R gt (F) = …
Number of citations: 2 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.